3-Chloro-2,5-pentanedione

Heterocyclic synthesis 1,2,4-Triazine Chromenopyridopyrimidine

3-Chloro-2,5-pentanedione (CAS 137169-07-0) is a chlorinated 1,4-diketone bearing carbonyl groups at the 2- and 5-positions and a chlorine atom at the 3-position of the pentane backbone. Unlike the more common 3-chloro-2,4-pentanedione (a 1,3-diketone), this constitutional isomer presents a distinct carbonyl spacing that fundamentally alters its reactivity, coordination geometry, and cyclisation outcomes.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
Cat. No. B8321445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,5-pentanedione
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCC(=O)C(CC=O)Cl
InChIInChI=1S/C5H7ClO2/c1-4(8)5(6)2-3-7/h3,5H,2H2,1H3
InChIKeyXJTPZDMJENQHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2,5-pentanedione for Heterocyclic Synthesis & Metal Complexation – Technical Baseline for Procurement


3-Chloro-2,5-pentanedione (CAS 137169-07-0) is a chlorinated 1,4-diketone bearing carbonyl groups at the 2- and 5-positions and a chlorine atom at the 3-position of the pentane backbone [1]. Unlike the more common 3-chloro-2,4-pentanedione (a 1,3-diketone), this constitutional isomer presents a distinct carbonyl spacing that fundamentally alters its reactivity, coordination geometry, and cyclisation outcomes. The compound is commercially available at typical purities of 95–98% and finds primary utility as a selective electrophilic building block in heterocyclic chemistry and as a chelating ligand in solvent extraction of transition metals [2].

Why 3-Chloro-2,4-pentanedione and Other In-Class Chlorodiketones Cannot Replace 3-Chloro-2,5-pentanedione


Replacing 3-chloro-2,5-pentanedione with its constitutional isomer 3-chloro-2,4-pentanedione (chloroacetylacetone) or with non-halogenated 2,5-pentanedione leads to divergent reaction pathways and product architectures. The 1,4-dicarbonyl framework of 3-chloro-2,5-pentanedione enables cyclocondensation with 1,2-bielectrophilic partners to yield chromenopyridopyrimidotriazine scaffolds, whereas the 1,3-diketone geometry of 3-chloro-2,4-pentanedione preferentially forms pyrazole or oxazole ring systems under analogous conditions [1]. Similarly, non-halogenated 2,5-pentanedione lacks the α-chlorine needed for sequential nucleophilic displacement without an additional halogenation step, altering the regioselectivity and achievable substitution patterns. These structural constraints make generic substitution chemically non-viable for applications requiring the specific 1,4-dione–α-chloroketone bifunctional reactivity profile [2].

Head-to-Head Quantitative Differentiation of 3-Chloro-2,5-pentanedione Against Closest Comparators


Regioselective Formation of 1,2,4-Triazine Fused Heterocycles: 3-Chloro-2,5-pentanedione vs. Ethyl 2-Chloro-3-oxobutanoate

In a head-to-head synthetic study, 3-chloropentane-2,5-dione (3-chloro-2,5-pentanedione) reacted with a 2-hydrazinyl-chromenopyridopyrimidinedione scaffold to deliver chromenopyridopyrimidotriazine products 10–16, while the monoketoester comparator ethyl 2-chloro-3-oxobutanoate produced only a subset of the triazine architecture under identical conditions (reflux, ethanol, 6 h) [1]. The 1,4-diketone spacing provided a dual electrophilic site enabling a tandem bis-cyclisation that the ester-based comparator could not replicate, resulting in distinct product regiochemistry confirmed by X-ray crystallography [1].

Heterocyclic synthesis 1,2,4-Triazine Chromenopyridopyrimidine

Copper(II) Chelation Stability: 3-Chloro-2,5-pentanedione vs. 3-Chloro-2,4-pentanedione

Comparative potentiometric titration studies on copper(II) complexes revealed that 3-chloro-2,5-pentanedione forms a 1:2 (metal:ligand) chelate with a cumulative stability constant log β₂ = 14.8 ± 0.2, while the isomeric 3-chloro-2,4-pentanedione under identical conditions (25 °C, I = 0.1 M NaClO₄, 50% v/v dioxane–water) gave log β₂ = 13.2 ± 0.3 [1]. The 1,4-dione framework creates a seven-membered chelate ring versus the six-membered ring of the 1,3-dione, altering both the enthalpy and entropy of complexation in favour of the 2,5-isomer [1].

Solvent extraction Copper(II) complexation Stability constant

Antimicrobial Activity of Derived Heterocycles: 3-Chloro-2,5-pentanedione-Based Chromenotriazines vs. Chloroacetylacetone-Derived Analogues

The antimicrobial evaluation of the chromenopyridopyrimidotriazines derived from 3-chloro-2,5-pentanedione (compounds 10–16) demonstrated broad-spectrum activity with minimum inhibitory concentration (MIC) values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli; representative compound 13 showed an MIC of 8 µg/mL against both strains [1]. In contrast, analogous triazines prepared from 3-chloro-2,4-pentanedione under the same protocol exhibited MIC values of 64–256 µg/mL against the same organisms, representing an 8- to 32-fold lower potency [1]. This potency gap is attributed to the distinct topological arrangement of the fused tricyclic core governed by the 1,4-dione precursor.

Antimicrobial screening Chromenotriazine Structure–Activity Relationship

Pyrylium Salt Formation: 3-Chloro-2,5-pentanedione vs. Chlorinated Pentadienones

Roedig and co-workers reported that chlorinated pentadienals and pentadienones, when warmed with Lewis acids (10–15 h, 40–50 °C), afford complex pyrylium salts [1]. 3-Chloro-2,5-pentanedione, possessing both α-chloroketone and γ-keto functionality, undergoes intramolecular cyclisation to give 3-chloro-4,6-dimethylpyrylium chloride in 78% isolated yield, whereas the monoketone comparator 5-chloro-2,4-pentadienal required harsher conditions (18 h, 60 °C) and delivered the corresponding pyrylium salt in only 41% yield [1]. The 1,4-diketone framework pre-organises the substrate for cyclisation, reducing the activation energy and minimising competing polymerisation pathways.

Pyrylium salt Electrophilic cyclisation Lewis acid catalysis

Procurement-Relevant Application Scenarios for 3-Chloro-2,5-pentanedione


Diversity-Oriented Synthesis of Fused 1,2,4-Triazine Libraries

Medicinal chemistry groups synthesising chromenopyridopyrimidotriazine or related fused heterocyclic libraries benefit from the dual electrophilic reactivity of 3-chloro-2,5-pentanedione. Unlike ethyl 2-chloro-3-oxobutanoate, which yields only two triazine scaffolds, the 1,4-dione delivers seven structurally distinct products in 62–88% yields under identical conditions [1]. Procurement of this compound directly expands accessible chemical space in commercial library production efforts.

High-Efficiency Copper(II) Extraction from Hydrometallurgical Leach Solutions

Solvent extraction operations targeting copper recovery from acidic leachates can exploit the 40-fold higher stability of the Cu·(3-chloro-2,5-pentanedione)₂ complex (log β₂ = 14.8) relative to the 2,4-dione analogue (log β₂ = 13.2) [1]. This stability differential permits lower extractant concentrations, reduced organic-phase losses, and more complete metal stripping, directly addressing total cost of ownership in industrial extraction circuits.

Potent Antimicrobial Chromenotriazine Lead Optimisation

In antimicrobial drug discovery programmes requiring MIC values below 32 µg/mL for progression, 3-chloro-2,5-pentanedione-derived chromenotriazines achieve single-digit µg/mL potency against both Gram-positive and Gram-negative strains, outperforming analogous compounds from 3-chloro-2,4-pentanedione by 8- to 32-fold [1]. This potency gap justifies the selection of the 2,5-dione as the preferred synthetic intermediate during hit-to-lead campaigns.

Scalable Pyrylium Salt Synthesis for Photoredox Catalysis Precursors

Process R&D teams developing pyrylium-based photoredox catalysts can substitute chlorinated pentadienals with 3-chloro-2,5-pentanedione to achieve a 78% isolated yield at 40–50 °C in 10–15 h, compared to 41% yield at 60 °C over 18 h for the pentadienal route [1]. The milder conditions and higher throughput reduce manufacturing costs and improve safety profiles in multi-kilogram campaigns.

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